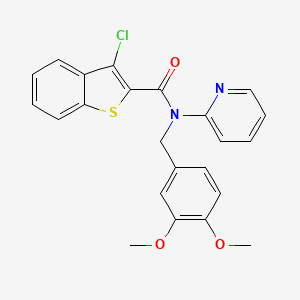![molecular formula C18H16N4O4 B11367629 2-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid](/img/structure/B11367629.png)
2-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[3-(ピリジン-3-イル)-1,2,4-オキサジアゾール-5-イル]ブタナミド}安息香酸は、ピリジン環、オキサジアゾール環、安息香酸部分を含む有機化合物です。
2. 製法
合成経路と反応条件: 2-{4-[3-(ピリジン-3-イル)-1,2,4-オキサジアゾール-5-イル]ブタナミド}安息香酸の合成は、一般的に以下の手順が含まれます。
オキサジアゾール環の形成: これは、適切なヒドラジドとニトリルオキシドを適切な条件下で反応させることで達成できます。
ピリジンとのカップリング: 次に、オキサジアゾール中間体を、トリエチルアミンなどの塩基の存在下で、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を使用してピリジン誘導体とカップリングします。
アミド化: 得られた生成物を次に、4-アミノブタン酸とアミド化して最終化合物を生成します。
工業的製法: 工業的製法では、収率と純度を最大化するために、上記の合成経路を最適化する可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる可能性があります。
反応の種類:
酸化: この化合物は、特にピリジン環で酸化反応を起こし、N-オキシドを形成する可能性があります。
還元: 還元反応は、オキサジアゾール環で起こり、環の開裂とアミン形成につながる可能性があります。
置換: 安息香酸部分は、ニトロ化やハロゲン化などの求電子置換反応に関与できます。
一般的な試薬と条件:
酸化: m-クロロ過安息香酸(m-CPBA)などの試薬を酸化に使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)またはパラジウム触媒を用いた水素ガスなどの還元剤を使用できます。
置換: ニトロ化は、濃硝酸と濃硫酸の混合物を使用して行うことができ、ハロゲン化は、ルイス酸触媒の存在下で臭素などのハロゲンを使用して行うことができます。
主要な生成物:
酸化: N-オキシドの形成。
還元: アミンの形成。
置換: ニトロ化またはハロゲン化誘導体の形成。
4. 科学研究における用途
2-{4-[3-(ピリジン-3-イル)-1,2,4-オキサジアゾール-5-イル]ブタナミド}安息香酸は、いくつかの科学研究用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん特性を持つ生物活性化合物としての可能性について調査されています。
医学: 生物学的標的に結合する能力のために、潜在的な薬物候補として探求されています。
産業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile oxide under appropriate conditions.
Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The resulting product is then subjected to amidation with 4-aminobutanoic acid to form the final compound.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
2-{4-[3-(ピリジン-3-イル)-1,2,4-オキサジアゾール-5-イル]ブタナミド}安息香酸の作用機序は、特定の分子標的との相互作用に関与しています。ピリジン環とオキサジアゾール環は、タンパク質や核酸との水素結合とπ-πスタッキング相互作用に関与し、その機能を阻害する可能性があります。安息香酸部分は、酵素と相互作用し、その活性を調節することもできます。
類似化合物:
- 3-(ピリジン-4-イル)安息香酸
- 4-(ピリジン-3-イル)安息香酸
- 3-(ピリジン-2-イル)安息香酸
比較: 2-{4-[3-(ピリジン-3-イル)-1,2,4-オキサジアゾール-5-イル]ブタナミド}安息香酸は、オキサジアゾール環の存在によりユニークであり、異なる化学的および生物学的特性をもたらします。オキサジアゾール環は、この環がない類似の化合物と比較して、化合物の安定性と生物学的標的との相互作用能力を高める可能性があります。
類似化合物との比較
- 3-(Pyridin-4-yl)benzoic acid
- 4-(Pyridin-3-yl)benzoic acid
- 3-(Pyridin-2-yl)benzoic acid
Comparison: 2-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The oxadiazole ring can enhance the compound’s stability and ability to interact with biological targets compared to similar compounds that lack this ring.
特性
分子式 |
C18H16N4O4 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoylamino]benzoic acid |
InChI |
InChI=1S/C18H16N4O4/c23-15(20-14-7-2-1-6-13(14)18(24)25)8-3-9-16-21-17(22-26-16)12-5-4-10-19-11-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,23)(H,24,25) |
InChIキー |
ZSEIHNJOLMYPQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11367553.png)
![N-[(5-methylfuran-2-yl)methyl]-3-nitro-N-(pyridin-2-yl)benzamide](/img/structure/B11367570.png)
![3-bromo-N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11367572.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B11367579.png)
![2-(4-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11367584.png)
![5-Phenyl-4-(propylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B11367589.png)
![2-(4-bromophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11367590.png)
![2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11367601.png)
![2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11367606.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11367607.png)
![2-(4-bromophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11367611.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11367622.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11367625.png)
